Home > Products > Building Blocks P135 > Migalastat hydrochloride
Migalastat hydrochloride - 75172-81-5

Migalastat hydrochloride

Catalog Number: EVT-276369
CAS Number: 75172-81-5
Molecular Formula: C6H14ClNO4
Molecular Weight: 199.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Migalastat Hydrochloride (1-Deoxygalactonojirimycin) is a chemical compound classified as an iminosugar. [, ] It acts as a pharmacological chaperone, specifically targeting the enzyme α-galactosidase A (α-Gal A). [, , , , , ] This enzyme plays a crucial role in the breakdown of certain complex sugars within lysosomes, cellular compartments responsible for waste disposal. [, ]

Future Directions
  • Optimization of treatment regimens: Further investigation is needed to determine optimal dosing strategies for different patient populations and disease severities. [, ]
  • Long-term efficacy and safety: Continued monitoring is crucial to assess the long-term effects and safety profile of Migalastat Hydrochloride treatment in Fabry patients. []
  • Combination therapies: Exploring the potential of Migalastat Hydrochloride in combination with other therapies, such as enzyme replacement therapy, could lead to improved treatment outcomes. [, , , ]

1-Deoxygalactonojirimycin

Compound Description: 1-Deoxygalactonojirimycin is an iminosugar that acts as a pharmacological chaperone for α-galactosidase A (α-Gal A) []. It selectively binds and stabilizes α-Gal A, increasing total cellular levels and activity for some mutant forms [].

Relevance: 1-Deoxygalactonojirimycin is another name for Migalastat hydrochloride. They share the same chemical structure and exhibit the same biological activity [].

Agalsidase Alfa (Replagal)

Compound Description: Agalsidase alfa is a recombinant form of human α-Gal A. It is one of the two currently approved enzyme replacement therapies (ERT) for the treatment of Fabry disease [].

Relevance: Agalsidase alfa and Migalastat hydrochloride are both used in the management of Fabry disease. While agalsidase alfa replaces the deficient enzyme, Migalastat hydrochloride enhances the activity of any residual mutant α-Gal A [].

Agalsidase Beta (Fabrazyme)

Compound Description: Similar to agalsidase alfa, agalsidase beta is a recombinant form of human α-Gal A, serving as an enzyme replacement therapy for Fabry disease [].

Relevance: Agalsidase beta and Migalastat hydrochloride provide different therapeutic approaches to Fabry disease. Migalastat hydrochloride aims to increase the activity of existing mutant enzyme, while agalsidase beta replaces the enzyme altogether [].

Globotriaosylceramide (GL-3)

Compound Description: Globotriaosylceramide (GL-3) is a glycosphingolipid that accumulates in various tissues of Fabry disease patients due to α-Gal A deficiency [].

Relevance: Migalastat hydrochloride aims to increase α-Gal A activity, leading to the breakdown of accumulated GL-3 in Fabry disease []. GL-3 levels serve as a marker for disease severity and treatment efficacy [].

Globotriaosylsphingosine (Lyso-Gb3)

Compound Description: Globotriaosylsphingosine (Lyso-Gb3) is a deacylated form of GL-3, also accumulating in Fabry disease due to enzymatic deficiency [].

Relevance: Migalastat hydrochloride's enhancement of α-Gal A activity can lead to reduced levels of both GL-3 and Lyso-Gb3 []. Both are considered biomarkers for Fabry disease and treatment monitoring [].

Source and Classification

Migalastat hydrochloride is derived from D-1-deoxygalactonojirimycin, an iminosugar that mimics the terminal galactose of globotriaosylceramide, a substrate for alpha-galactosidase A. The compound is synthesized through both chemical and microbial methods, with various synthetic routes reported in the literature . It is classified under the category of enzyme stabilizers and is specifically indicated for patients with amenable mutations in the alpha-galactosidase A gene.

Synthesis Analysis

The synthesis of migalastat hydrochloride can be achieved through multiple methods:

  1. Chemical Synthesis:
    • One notable route involves starting from D-galactose, which undergoes several steps including azide chemistry, leading to the final product .
    • Another method details a twelve-step synthesis starting from 1,2:5,6-di-O-isopropylidene-β-D-glucofuranose .
  2. Microbial Synthesis:
    • Recent advancements have introduced microbial processes utilizing specific strains of bacteria such as those from the Streptomyces genus. These microorganisms are cultured under conditions that promote the production of migalastat .
  3. Parameters:
    • The chemical synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, hydrogenation reactions can be conducted at temperatures ranging from 0°C to reflux temperatures depending on the solvent used .
Molecular Structure Analysis

Migalastat hydrochloride has a complex molecular structure characterized by four stereogenic centers, specifically configured as (2R,3S,4R,5S). The molecular formula is C_8H_15ClN_2O_5, and its molecular weight is approximately 232.67 g/mol.

  • X-ray Powder Diffraction: The crystalline form of migalastat hydrochloride has been characterized using X-ray powder diffraction techniques, revealing distinct peaks that confirm its identity and purity .
  • Structural Representation:
    Migalastat Hydrochloride Structure \text{Migalastat Hydrochloride Structure }
    Migalastat Structure (Note: Image link is illustrative; replace with actual structure if available)
Chemical Reactions Analysis

Migalastat engages in several key chemical interactions:

  1. Binding Mechanism:
    • It selectively binds to mutant forms of alpha-galactosidase A at sub-inhibitory concentrations. This binding stabilizes the enzyme in the endoplasmic reticulum .
  2. Dissociation in Lysosomes:
    • Upon reaching lysosomes where the pH is more acidic, migalastat dissociates from the enzyme, allowing it to function effectively in breaking down accumulated substrates like globotriaosylceramide .
  3. Excretion:
    • After facilitating enzyme activity, migalastat is rapidly removed from cells and excreted .
Mechanism of Action

Migalastat functions primarily as a pharmacological chaperone:

  • Stabilization of Enzyme: By binding to specific mutant forms of alpha-galactosidase A, migalastat prevents misfolding and degradation within the endoplasmic reticulum.
  • Facilitation of Trafficking: The binding enhances proper trafficking of the enzyme to lysosomes where it can act on its substrate effectively.
  • Release Mechanism: The dissociation occurs due to changes in pH and substrate concentration within lysosomes, enabling the enzyme to process globotriaosylceramide efficiently .
Physical and Chemical Properties Analysis

Migalastat hydrochloride exhibits several notable physical and chemical properties:

Applications

Migalastat hydrochloride has significant applications in medical science:

  1. Fabry Disease Treatment: It is primarily indicated for patients with amenable mutations in alpha-galactosidase A, providing an alternative to enzyme replacement therapy.
  2. Research Tool: Beyond clinical applications, migalastat serves as a valuable tool in researching enzyme stabilization and trafficking mechanisms.
  3. Pharmaceutical Formulations: It is formulated into capsules for oral administration, with stringent quality control measures ensuring safety and efficacy .
Chemical Structure and Synthesis of Migalastat Hydrochloride

Molecular Characterization and Stereochemical Properties

Migalastat hydrochloride (C₆H₁₄ClNO₄; molecular weight 199.63 g/mol) is the hydrochloride salt of the free base migalastat (C₆H₁₃NO₄), a synthetic iminosugar analog of galactose. Its core structure is 1-deoxygalactonojirimycin (DGJ), characterized by a piperidine ring where the endocyclic oxygen is replaced by nitrogen—a hallmark of iminosugars [1] [5]. The absolute configuration at its four chiral centers is designated as 2R,3S,4R,5S, mirroring the stereochemistry of D-galactose [5] [7]. This specific arrangement is critical for its function as a pharmacological chaperone, enabling precise molecular recognition of amenable mutant forms of α-galactosidase A [7].

The protonated nitrogen at physiological pH enhances water solubility (>200 mg/mL), while the absence of plasma protein binding facilitates broad tissue distribution [1] [6]. Crystallographic studies reveal a chair conformation with equatorial hydroxyl groups, optimizing hydrogen-bonding interactions with the active site of α-galactosidase A [7]. The hydrochloride salt form improves crystallinity and stability, essential for pharmaceutical processing [8].

Table 1: Molecular Properties of Migalastat Hydrochloride

PropertyValueSignificance
Chemical FormulaC₆H₁₄ClNO₄Salt form enhances stability
Stereochemistry2R,3S,4R,5SCritical for α-galactosidase A binding
Water Solubility>200 mg/mLSupports oral bioavailability
LogP (Calculated)-2.38High polarity limits passive diffusion
pKa (Predicted)8.9 (amine)Protonation at lysosomal pH aids chaperone dissociation

Synthetic Pathways: Chemical vs. Microbiological Production

Chemical Synthesis

Traditional chemical routes involve multi-step sequences starting from protected galactose derivatives. A common approach utilizes D-galactose pentaacetate as the precursor, undergoing:

  • Imination: Treatment with ammonia/methanol to form galactosylamine intermediates.
  • Reductive Amination: Sodium cyanoborohydride-mediated cyclization to yield the deoxynojirimycin scaffold [7].
  • Selective Deprotection: Acid hydrolysis to remove acetyl groups.
  • Salt Formation: Reaction with hydrochloric acid to precipitate migalastat hydrochloride [8].

Yields typically range from 20–25% due to challenges in stereochemical control and purification. The final step requires rigorous crystallization to achieve enantiomeric purity >99.5%, essential for pharmacological activity [8].

Fermentation-Based Biosynthesis Using Streptomyces spp.

Migalastat occurs naturally as a secondary metabolite of Streptomyces lydicus (strain PA-5726), originally isolated in 1988 and termed "1-deoxygalactonojirimycin" [2] [5]. Biosynthesis involves the L-glutamate pathway:

  • Precursor Assembly: Condensation of fructose-6-phosphate and glutamate.
  • Iminosugar Cyclization: Catalyzed by dehydrogenase/epimerase enzymes.
  • Post-Modifications: Specific glycosidases remove extraneous hydroxyl groups to form DGJ [5].

Wild-type strains produce titers <100 mg/L, necessitating strain optimization for commercial viability [2].

Optimization of Biocatalytic Processes for Scalability

Industrial-scale production employs metabolic engineering and fermentation optimization:

  • Strain Engineering: Streptomyces lydicus mutants with disrupted feedback inhibition pathways yield 800 mg/L [2].
  • Nutrient Modulation: Controlled glucose feeding and phosphate limitation extend the production phase.
  • Downstream Processing: Tangential flow filtration and ion-exchange chromatography achieve >98% purity. Salt formation is finalized via HCl crystallization [8].

Table 2: Comparison of Migalastat Production Methods

ParameterChemical SynthesisMicrobiological Production
Key StepsReductive aminationFermentation & enzymatic cyclization
Yield20–25%80% after optimization
Purity ControlRequires chiral resolutionEnantiomerically pure
ScalabilityLimited by hazardous reagentsHigh (≥1,000 L bioreactors)
Environmental ImpactHigh solvent wasteAqueous-based, lower waste

Crystallographic Analysis and Stability Profiling

Polymorphism Screening identifies two anhydrous forms (I and II) and a monohydrate. Form I is thermodynamically stable and used commercially [8]. Single-crystal X-ray diffraction confirms:

  • Unit Cell Dimensions: a = 7.21 Å, b = 9.88 Å, c = 11.23 Å (monoclinic P2₁ space group).
  • Hydrogen Bonding: N–H···Cl⁻ (2.98 Å) and O–H···O (2.76 Å) networks stabilize the lattice [8].

Stability studies under ICH guidelines reveal:

  • pH-Dependent Degradation: Rapid hydrolysis below pH 3 (lactam formation) and above pH 8 (oxidation).
  • Thermal Stability: <5% degradation after 6 months at 25°C/60% RH.
  • Photostability: Resistant to UVA/visible light (Δ <0.2% at 1.2 million lux-hours) [8].

Degradants include:

  • Lactam Analog: Intramolecular cyclization under acidic stress.
  • Dehydrated Derivative: Alkaline-induced elimination.
  • N-Oxide: Peroxide-mediated oxidation [8].

Table 3: Solid-State Forms of Migalastat Hydrochloride

FormSolvationStabilityCrystallographic Characteristics
Anhydrous INoneThermodynamically stableTight H-bonding network; melting point 198°C
Anhydrous IINoneMetastableLower density; converts to Form I on heating
Monohydrate1 H₂OHygroscopicWater mediates layer spacing (d=5.7 Å)

Properties

CAS Number

75172-81-5

Product Name

Migalastat hydrochloride

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1

InChI Key

ZJIHMALTJRDNQI-OLALXQGDSA-N

SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl

Synonyms

1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.